1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-one
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Overview
Description
1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-one is an organic compound with the molecular formula C15H12Br2OS2 It is characterized by the presence of two 4-bromophenyl groups attached to a propan-2-one backbone through sulfanyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-one can be synthesized through a multi-step process involving the reaction of 4-bromothiophenol with 1,3-dibromopropan-2-one. The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other nucleophiles in the presence of a suitable catalyst or under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of catalysts such as palladium or copper.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-one involves its interaction with molecular targets through its functional groups. The sulfanyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-bromophenyl)propan-2-one: Similar structure but lacks the sulfanyl linkages.
1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-ol: Similar structure with an alcohol group instead of a ketone.
4,4’-Dibromodibenzyl ketone: Similar brominated aromatic rings but different connectivity
Uniqueness
1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-one is unique due to the presence of both bromine and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1,3-bis[(4-bromophenyl)sulfanyl]propan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2OS2/c16-11-1-5-14(6-2-11)19-9-13(18)10-20-15-7-3-12(17)4-8-15/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCVEGOHZULOPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)CSC2=CC=C(C=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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